molecular formula C13H10Cl2N4O B11676579 N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide

N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11676579
M. Wt: 309.15 g/mol
InChI Key: SXOBWPRWSZVWGQ-QGMBQPNBSA-N
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Description

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C13H10Cl2N4O and a molecular weight of 309.157 g/mol . This compound is known for its unique structure, which includes a pyrazine ring and a hydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-pyrazinecarbohydrazide under reflux conditions in ethanol . The reaction is catalyzed by a small amount of concentrated hydrochloric acid, which facilitates the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H10Cl2N4O

Molecular Weight

309.15 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H10Cl2N4O/c1-8(10-3-2-9(14)6-11(10)15)18-19-13(20)12-7-16-4-5-17-12/h2-7H,1H3,(H,19,20)/b18-8+

InChI Key

SXOBWPRWSZVWGQ-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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